5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C11H15NOSi. It contains a furan ring fused to a pyridine ring, with a methyl group and a trimethylsilyl group attached to the structure
Preparation Methods
One common synthetic route includes the use of a cyclization reaction to form the fused ring system, followed by functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trimethylsilyl group can be replaced with other functional groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . This can result in changes in cellular processes and physiological responses.
Comparison with Similar Compounds
5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine derivatives: These compounds share the same fused ring system but differ in their substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Properties
CAS No. |
159084-16-9 |
---|---|
Molecular Formula |
C11H15NOSi |
Molecular Weight |
205.33 g/mol |
IUPAC Name |
trimethyl-(5-methylfuro[3,2-b]pyridin-2-yl)silane |
InChI |
InChI=1S/C11H15NOSi/c1-8-5-6-10-9(12-8)7-11(13-10)14(2,3)4/h5-7H,1-4H3 |
InChI Key |
XYTOSDBNRCWJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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